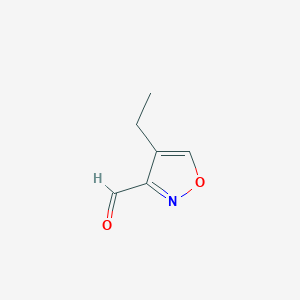

4-Ethyl-1,2-oxazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

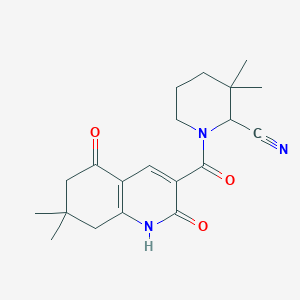

4-Ethyl-1,2-oxazole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring. The ethyl group at the 4-position and the carbaldehyde group at the 3-position distinguish this particular oxazole derivative.

Synthesis Analysis

The synthesis of substituted oxazoles, such as 4-Ethyl-1,2-oxazole-3-carbaldehyde, can be achieved through various synthetic routes. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate. By employing a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions, a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles can be synthesized . Although the specific synthesis of 4-Ethyl-1,2-oxazole-3-carbaldehyde is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure imparts certain aromatic properties to the compound, influencing its reactivity and electronic distribution. The substituents attached to the oxazole ring, such as the ethyl and carbaldehyde groups, further modify the compound's chemical behavior and interaction with other molecules.

Chemical Reactions Analysis

Oxazole derivatives participate in a variety of chemical reactions. The presence of a carbaldehyde group allows for the formation of variously substituted derivatives through reactions with different reagents. For instance, the reaction of α,β-acetylenic aldehydes with sodium azide in DMSO at room temperature can lead to the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives . This showcases the reactivity of the carbaldehyde group in oxazole compounds under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Ethyl-1,2-oxazole-3-carbaldehyde would be influenced by its functional groups and molecular structure. The oxazole ring contributes to the compound's aromaticity and stability, while the ethyl group adds to its hydrophobic character. The carbaldehyde group is polar and can participate in various chemical reactions, such as nucleophilic addition or condensation, due to the presence of the carbonyl group. The synthesis of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates demonstrates the reactivity of such compounds towards Grignard reagents, which could be indicative of the reactivity of 4-Ethyl-1,2-oxazole-3-carbaldehyde as well .

Applications De Recherche Scientifique

Chemical Synthesis and Modification

4-Ethyl-1,2-oxazole-3-carbaldehyde is involved in various chemical synthesis processes. For instance, it participates in reactions leading to the formation of complex structures like oxazolo[3,2-a]indoles. Such reactions exhibit interesting chemical properties, including unexpected ring-opening mechanisms in certain conditions, as demonstrated in the synthesis of tricyclic systems from related compounds (Suzdalev et al., 2011).

Formation of Hemiaminals and Dimerization

Certain derivatives of 4-Ethyl-1,2-oxazole-3-carbaldehyde, particularly those with aromatic substituents, have been observed to dimerize in solid states to form carbonyl-free hemiaminals. This phenomenon is influenced by the electronic and structural nature of the substituents, demonstrating the compound’s versatility in different chemical environments (Browne, 1971).

Antimicrobial and Antioxidant Applications

Derivatives of 4-Ethyl-1,2-oxazole-3-carbaldehyde have potential antimicrobial and antioxidant applications. For example, certain triazolyl pyrazole derivatives synthesized from related compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, underscoring the potential biomedical applications of such derivatives (Bhat et al., 2016).

Catalysis and Stereoselectivity

The compound's derivatives are used in catalytic processes, particularly in reactions that require enantioselective synthesis. The steric and electronic effects of substrates have a significant impact on the stereoselectivity of these reactions, indicating the compound's role in facilitating complex catalytic processes (Togni & Pastor, 1989).

Complexation with Metals

4-Ethyl-1,2-oxazole-3-carbaldehyde is involved in forming complexes with metals, leading to various applications in materials science and catalysis. For example, its derivatives have been used to synthesize silver(I) and palladium(II) complexes, which are characterized by interesting structural and chemical properties (Ghassemzadeh et al., 2008).

Mécanisme D'action

Mode of Action

Oxazole derivatives are known to participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Oxazole derivatives are known to be involved in a variety of biochemical processes, including the formation of oximes and hydrazones .

Action Environment

The action, efficacy, and stability of 4-Ethyl-1,2-oxazole-3-carbaldehyde can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment .

Propriétés

IUPAC Name |

4-ethyl-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-5-4-9-7-6(5)3-8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNNTPNYAQRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CON=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,2-oxazole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)

![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-6-yl)methanone](/img/structure/B3012043.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)